molecular formula C5H4F2N2O2 B3025413 5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 670-19-9

5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B3025413
CAS No.: 670-19-9
M. Wt: 162.09 g/mol
InChI Key: JXLWWGLJYLDJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 5-position and keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of the difluoromethyl group onto a pyrimidine scaffold. One common method involves the reaction of a suitable pyrimidine precursor with a difluoromethylating agent under controlled conditions. For instance, the reaction of 5-bromo-2,4-dioxopyrimidine with difluoromethyltrimethylsilane in the presence of a base such as cesium carbonate can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of automated reactors and real-time monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral, antibacterial, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Comparison with Similar Compounds

    5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.

    5-Bromopyrimidine-2,4-dione: A precursor in the synthesis of various pyrimidine derivatives.

    5-Methylpyrimidine-2,4-dione: A compound with similar structural features but different reactivity and applications.

Uniqueness: 5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances the compound’s stability, reactivity, and biological activity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

5-(difluoromethyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-3(7)2-1-8-5(11)9-4(2)10/h1,3H,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWWGLJYLDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291804
Record name 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-19-9
Record name NSC78065
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 3
Reactant of Route 3
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 4
Reactant of Route 4
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 5
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 6
5-(Difluoromethyl)pyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.